molecular formula C9H11IN2O4 B2452385 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid CAS No. 321534-43-4

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

Cat. No.: B2452385
CAS No.: 321534-43-4
M. Wt: 338.101
InChI Key: CZYKXQRLUCGMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a heterocyclic compound featuring a pyrazole ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of the butanedioic acid moiety. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent reaction with butanedioic acid or its derivatives can be carried out under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Reduced forms of the compound with hydrogenated pyrazole ring.

    Substitution: Derivatives with substituted functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The butanedioic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the iodine and butanedioic acid moieties, making it less versatile in certain applications.

    4-iodo-1H-pyrazole: Similar iodine substitution but lacks the methyl groups and butanedioic acid moiety.

    1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group but lacks the iodine and methyl substitutions.

Uniqueness

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is unique due to the combination of iodine, methyl groups, and butanedioic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYKXQRLUCGMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.